molecular formula C8H13N3O B13538670 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole

Katalognummer: B13538670
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: HITHDIXJQWQMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is a compound that features a unique combination of a pyrrolidine ring and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole typically involves the reaction of 1-methylimidazole with 3-hydroxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or imidazole rings.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-pyrrole
  • 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-pyrazole
  • 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-triazole

Uniqueness

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is unique due to the specific combination of the pyrrolidine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

1-methyl-2-pyrrolidin-3-yloxyimidazole

InChI

InChI=1S/C8H13N3O/c1-11-5-4-10-8(11)12-7-2-3-9-6-7/h4-5,7,9H,2-3,6H2,1H3

InChI-Schlüssel

HITHDIXJQWQMNM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1OC2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.